molecular formula C17H20FN5OS B2504298 5-((4-Ethylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-20-6

5-((4-Ethylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2504298
CAS RN: 868220-20-6
M. Wt: 361.44
InChI Key: GHROGGCQUFSVEG-UHFFFAOYSA-N
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Description

The compound 5-((4-Ethylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel molecule that appears to be related to a class of compounds with potential antitumor and pesticidal activities. The related compounds discussed in the provided papers include 1,2,4-triazole Schiff bases and thiazole derivatives, which have been synthesized and evaluated for their biological activities.

Synthesis Analysis

The synthesis of related 1,2,4-triazole Schiff bases has been achieved in good yield (73–85%) using microwave irradiation, starting from 1-[bi-(4-fluorophenyl)methyl]piperazine and ethyl chloroacetate . This suggests that the synthesis of the compound may also involve similar starting materials and techniques, potentially including microwave-assisted reactions to improve yield and reduce reaction time.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods, including IR spectroscopy, MS, 1H and 13C NMR spectroscopy, and elemental analysis . These techniques would likely be applicable in the analysis of the molecular structure of 5-((4-Ethylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol to confirm its identity and purity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds have been optimized to achieve the desired products. The Schiff base formation is a key step in the synthesis of 1,2,4-triazole derivatives . The reactivity of the thiazole and triazole rings in the compound of interest may allow for further functionalization or participation in biological interactions.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 5-((4-Ethylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol are not provided, related compounds have shown good to excellent inhibitory activity against tumor cells . Additionally, thiazole derivatives have demonstrated potent pesticidal activities, including larvicidal and fungicidal effects . These properties suggest that the compound may also exhibit significant biological activities, which could be explored in further studies.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A number of studies have focused on the synthesis of compounds related to "5-((4-Ethylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol" for their antimicrobial properties. For instance, compounds containing similar structural motifs have been synthesized and evaluated for their antimicrobial activity against a variety of bacterial and fungal strains. Some of these compounds have demonstrated good to moderate activity, indicating their potential as antimicrobial agents (Başoğlu et al., 2013; Patel et al., 2012).

Pesticidal Activities

The pesticidal activities of thiazole derivatives, including compounds with structures akin to the target molecule, have been assessed. These studies reveal their effectiveness against various pests, such as mosquito larvae and phytopathogenic fungi, showcasing their potential in agricultural applications (Choi et al., 2015).

Anti-inflammatory and Analgesic Agents

Research has also been conducted on thiazolo[3,2-b]-1,2,4-triazole derivatives for their anti-inflammatory and analgesic activities. Certain compounds within this category have shown promising results, indicating their potential as lead compounds for the development of new therapeutic agents (Tozkoparan et al., 1999).

Anticonvulsant Evaluation

The anticonvulsant activities of 6-(substituted-phenyl)thiazolo[3,2-b][1,2,4]triazole derivatives have been explored, with some derivatives demonstrating selective protection against seizures. This highlights their potential in the development of novel anticonvulsant drugs (Deng et al., 2014).

Antitumor Activity

Novel 1,2,4-triazole Schiff bases containing 1-[bi-(4-fluorophenyl)methyl]piperazine groups have been synthesized and assessed for their antitumor activity. These compounds exhibited significant inhibitory activity, suggesting their potential as antitumor agents (Ding et al., 2016).

Mechanism of Action

The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Future Directions

The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

5-[(4-ethylpiperazin-1-yl)-(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5OS/c1-2-21-7-9-22(10-8-21)14(12-3-5-13(18)6-4-12)15-16(24)23-17(25-15)19-11-20-23/h3-6,11,14,24H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHROGGCQUFSVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC=N4)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Ethylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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